Phosphorothioic acid, O-(1-butyl-1,6-dihydro-5-methoxy-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester
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Overview
Description
Phosphorothioic acid, O-(1-butyl-1,6-dihydro-5-methoxy-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester is a complex organophosphorus compound It is characterized by the presence of a phosphorothioate group, which is a phosphorus atom bonded to sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O-(1-butyl-1,6-dihydro-5-methoxy-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester typically involves the reaction of a pyridazinone derivative with a phosphorothioate reagent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction. The process may also involve steps like esterification and purification through column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of automated systems ensures consistent quality and yield. The final product is often purified using techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O-(1-butyl-1,6-dihydro-5-methoxy-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phosphorothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form phosphines or phosphine oxides.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce phosphine oxides.
Scientific Research Applications
Phosphorothioic acid, O-(1-butyl-1,6-dihydro-5-methoxy-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate linkages.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions like Alzheimer’s disease due to its enzyme inhibitory properties.
Industry: It is used in the development of pesticides and herbicides due to its ability to disrupt biological processes in pests.
Mechanism of Action
The mechanism of action of phosphorothioic acid, O-(1-butyl-1,6-dihydro-5-methoxy-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester involves the inhibition of specific enzymes. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve signal transmission.
Comparison with Similar Compounds
Similar Compounds
Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester: Another related compound with distinct functional groups and uses.
Uniqueness
Phosphorothioic acid, O-(1-butyl-1,6-dihydro-5-methoxy-6-oxo-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its potential as an enzyme inhibitor and its applications in various fields make it a compound of significant interest.
Properties
CAS No. |
72538-13-7 |
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Molecular Formula |
C14H25N2O5PS |
Molecular Weight |
364.40 g/mol |
IUPAC Name |
2-butyl-5-[ethoxy(propan-2-yloxy)phosphinothioyl]oxy-4-methoxypyridazin-3-one |
InChI |
InChI=1S/C14H25N2O5PS/c1-6-8-9-16-14(17)13(18-5)12(10-15-16)21-22(23,19-7-2)20-11(3)4/h10-11H,6-9H2,1-5H3 |
InChI Key |
QGHYJZZMKDYXJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C(=C(C=N1)OP(=S)(OCC)OC(C)C)OC |
Origin of Product |
United States |
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